2-(3-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C22H15N5O2 and its molecular weight is 381.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that phthalazinone derivatives, including compounds similar to 2-(3-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, exhibit antimicrobial activity. Specifically, studies have synthesized and tested various phthalazinone derivatives for their effectiveness against bacteria and fungi. For instance, El-Hashash et al. (2012) synthesized derivatives and studied their antimicrobial properties, revealing potential applications in combating microbial infections [El-Hashash et al., 2012]. Similarly, Sridhara et al. (2010) designed and synthesized new 2-substituted derivatives, finding that several compounds exhibited antimicrobial activity [Sridhara et al., 2010].
Antiviral and Anti-inflammatory Applications
Compounds related to this compound have also been investigated for their antiviral and anti-inflammatory properties. A study by Pandey et al. (2008) explored the synthesis of quinazolinones with potential antiviral activity against viruses such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) [Pandey et al., 2008]. Furthermore, Dewangan et al. (2016) developed 1,3,4-oxadiazole derivatives linked with quinazolin-4-one, demonstrating significant analgesic and anti-inflammatory activities in animal models [Dewangan et al., 2016].
Synthesis and Characterization
The synthesis and characterization of phthalazinone derivatives and related compounds are crucial for understanding their potential applications. Studies have detailed the synthesis routes and spectral characterization of such compounds, aiding in the exploration of their pharmacological properties. For example, Mahmoud et al. (2012) reported the preparation and spectral analysis of phthalazinone derivatives, highlighting the methodology for creating diverse compounds with potential biological activities [Mahmoud et al., 2012].
Properties
IUPAC Name |
2-(3-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2/c1-14-5-4-6-16(13-14)27-22(28)18-8-3-2-7-17(18)19(25-27)21-24-20(26-29-21)15-9-11-23-12-10-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCYZACQQPUYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.